(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves multiple steps, typically starting with the preparation of imidazole derivatives. Common synthetic routes include:
Condensation Reactions: Using 1,2-diketones and ammonium acetate with aldehydes and anilines under various catalytic conditions.
Cyclization Reactions: Forming the imidazole ring through cyclization of appropriate precursors.
Oxidation and Reduction: Employing oxidizing or reducing agents to achieve the desired functional groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as microreactors and green chemistry approaches .
Chemical Reactions Analysis
(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form different oxidation states.
Reduction: Using reducing agents to modify the compound’s functional groups.
Substitution: Participating in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid can be compared with other imidazole derivatives, such as:
Imidazole-4-acetic acid: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
2,4-Dimethylimidazole: Another imidazole derivative with different functional groups and applications.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-8-4(3-5(10)11)6(12)9(2)7(8)13/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPGSOZBQHXNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599141 |
Source
|
Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26972-48-5 |
Source
|
Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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